REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[CH:2]1.C1N2CN3CN(C2)CN1C3.[C:20](O)(=[O:22])C>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[C:2]1[CH:20]=[O:22]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CN=C12
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to crystallize product
|
Type
|
FILTRATION
|
Details
|
The beige powder was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC2=CC=CN=C12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.95 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |